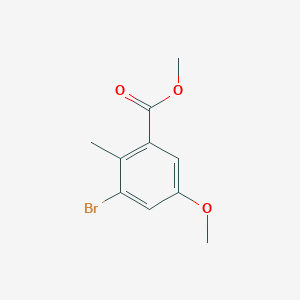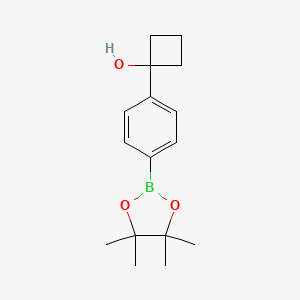
Cobaltous cobaltic cyanide
概要
説明
Cobaltous cobaltic cyanide is a coordination compound that contains cobalt in two different oxidation states, cobalt(II) and cobalt(III) This compound is known for its unique chemical properties and its ability to form complex structures with cyanide ligands
準備方法
Synthetic Routes and Reaction Conditions
Cobaltous cobaltic cyanide can be synthesized through the reaction of cobalt(II) salts with cyanide ions. One common method involves the reaction of cobalt(II) chloride hexahydrate with potassium cyanide, resulting in the formation of cobalt(II) cyanide, which can further react to form this compound . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the proper formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
Cobaltous cobaltic cyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cyanide ligands and the oxidation states of cobalt.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Cyanide ligands can be substituted with other ligands such as ammonia or phosphines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(II) complexes with different ligands.
科学的研究の応用
Cobaltous cobaltic cyanide has a wide range of applications in scientific research:
Biology: Research has explored its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Investigations into its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent, are ongoing.
作用機序
The mechanism of action of cobaltous cobaltic cyanide involves its interaction with molecular targets through its cyanide ligands and cobalt centers. The cyanide ligands can bind to metal ions or proteins, affecting their function. The cobalt centers can participate in redox reactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making this compound a valuable tool in both research and industrial applications .
類似化合物との比較
Similar Compounds
Cobalt(II) cyanide: A simpler compound with cobalt in the +2 oxidation state, used in similar applications but with different reactivity and properties.
Potassium hexacyanocobaltate(III): A complex with cobalt in the +3 oxidation state, known for its stability and use in analytical chemistry.
Uniqueness
Cobaltous cobaltic cyanide is unique due to the presence of both cobalt(II) and cobalt(III) in the same compound, allowing it to participate in a wider range of chemical reactions and making it more versatile in various applications compared to its simpler counterparts.
特性
IUPAC Name |
cobalt(3+);dodecacyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CN.5Co/c12*1-2;;;;;/q12*-1;5*+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZNISVVVWGGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Co+3].[Co+3].[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Co5N12+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17632-85-8 (Parent) | |
| Record name | Cobaltous cobaltic cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014123081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
606.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-08-1 | |
| Record name | Cobaltous cobaltic cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014123081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricobalt bis[hexa(cyano-C)cobaltate(3-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



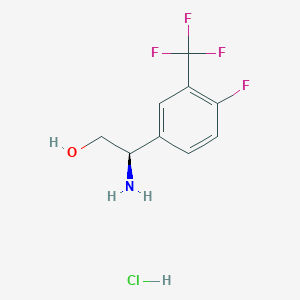
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)
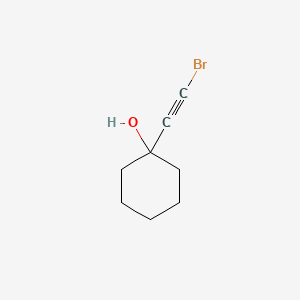


![Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester](/img/structure/B3047450.png)
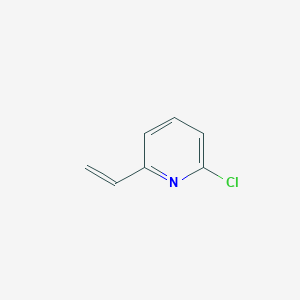
![Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-](/img/structure/B3047453.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)

